molecular formula C10H16N3PS B14523486 2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione CAS No. 62419-29-8

2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione

Cat. No.: B14523486
CAS No.: 62419-29-8
M. Wt: 241.30 g/mol
InChI Key: YXZLKLVTSZGNHX-UHFFFAOYSA-N
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Description

2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione is an organophosphorus compound with the molecular formula C10H16N3PS It is characterized by the presence of an anilino group, a diazaphospholidine ring, and a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione typically involves the reaction of aniline with a diazaphospholidine precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The anilino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or sulfoxides.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The thione group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-oxide
  • 2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-selenone

Uniqueness

2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione is unique due to the presence of the thione functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

62419-29-8

Molecular Formula

C10H16N3PS

Molecular Weight

241.30 g/mol

IUPAC Name

1,3-dimethyl-N-phenyl-2-sulfanylidene-1,3,2λ5-diazaphospholidin-2-amine

InChI

InChI=1S/C10H16N3PS/c1-12-8-9-13(2)14(12,15)11-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,11,15)

InChI Key

YXZLKLVTSZGNHX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(P1(=S)NC2=CC=CC=C2)C

Origin of Product

United States

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